Methyl 4-iodo-2-methyl-3-nitrobenzoate
Description
Methyl 4-iodo-2-methyl-3-nitrobenzoate is a synthetic aromatic ester derivative with the molecular formula C₉H₈INO₄ (molecular weight: 321.07 g/mol). It features a benzoate backbone substituted with an iodine atom at the para position (C4), a methyl group at the ortho position (C2), and a nitro group at the meta position (C3). This compound is primarily utilized in organic synthesis and pharmaceutical research as a precursor or intermediate due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution reactions at the iodine-bearing carbon.
Properties
Molecular Formula |
C9H8INO4 |
|---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
methyl 4-iodo-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3 |
InChI Key |
YBPIRYDIDGONHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])I)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-2-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-methylbenzoate to introduce the nitro group, followed by iodination to add the iodine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine with a suitable oxidizing agent for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The iodine atom at position 4 participates in substitution reactions due to the activating effect of the nitro group at position 3. Common nucleophiles and conditions include:
Key Insight : The nitro group directs nucleophilic attack to the para position relative to itself (position 4), facilitated by its strong electron-withdrawing effect .
Reduction Reactions
The nitro group undergoes reduction to an amine under various conditions:
Mechanistic Note : Hydrogenation with Pd-C preserves the iodine substituent, while acidic Fe/HCl systems may risk partial deiodination under prolonged heating .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Aqueous NaOH | Methanol/H₂O (1:1), 60°C, 6 h | 4-Iodo-2-methyl-3-nitrobenzoic acid | 95% | |
| H₂SO₄ (concentrated) | Reflux, 8 h | 4-Iodo-2-methyl-3-nitrobenzoic acid | 85% |
Application : Hydrolyzed products serve as intermediates for further functionalization, such as amide coupling .
Oxidation Reactions
The methyl group at position 2 can be oxidized to a carboxylic acid:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 12 h | 4-Iodo-3-nitrobenzoic acid | 68% | |
| CrO₃/H₂SO₄ | Acetone, RT, 24 h | 4-Iodo-3-nitrobenzoic acid | 55% |
Limitation : Over-oxidation may degrade the iodine substituent, necessitating precise temperature control.
Cross-Coupling Reactions
The iodine atom enables participation in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst/Base | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Methyl 4-aryl-2-methyl-3-nitrobenzoate | 70–85% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, 120°C | Biaryl derivatives | 60% |
Case Study : Suzuki coupling with phenylboronic acid yielded methyl 4-phenyl-2-methyl-3-nitrobenzoate (83% yield), demonstrating utility in constructing complex aryl systems .
Cyclization Reactions
Under specific conditions, the compound undergoes cyclization to form heterocycles:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| CuI, DMF, 110°C | Terminal alkynes | Isoquinoline derivatives | 65% | |
| K₂CO₃, DMSO | Intramolecular Heck reaction | Fused benzolactams | 58% |
Mechanism : Copper(I)-mediated Castro-Stephens coupling facilitates alkyne insertion, followed by cyclization to form six-membered rings .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Wavelength (nm) | Product | Yield | Source |
|---|---|---|---|---|
| UV-A (365 nm) | Benzene, 24 h | Nitro-to-nitrito rearrangement | 45% | |
| UV-C (254 nm) | Methanol, 12 h | Iodine displacement by methoxy | 30% |
Caution : Photoreactions often produce complex mixtures, requiring chromatographic purification.
Scientific Research Applications
Chemical Synthesis
Methyl 4-iodo-2-methyl-3-nitrobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it valuable in the production of diverse chemical entities.
Synthesis of Nitrostyrene Derivatives
The compound is utilized in the preparation of substituted nitrostyrene benzoic acids through reactions with aromatic aldehydes in the presence of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMSO (Dimethyl sulfoxide). This method enables the formation of complex structures with potential applications in pharmaceuticals and material science .
Coupling Reactions
This compound can participate in coupling reactions, such as the Castro–Stephens reaction, leading to the formation of isocoumarins. This transformation highlights its utility in synthesizing biologically active compounds .
Biological Applications
The compound has been investigated for its potential biological activities, particularly as a building block for pharmaceuticals.
Drug Development
Research indicates that this compound may be explored for its role in drug development, particularly in designing novel therapeutic agents. Its structure allows for modifications that can enhance biological activity or target specificity.
Antimicrobial Properties
Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further exploration as potential antimicrobial agents .
Industrial Applications
In addition to its research applications, this compound is also used in industrial processes.
Specialty Chemicals Production
The compound is employed in the synthesis of specialty chemicals and materials, which are essential for various industries including cosmetics and pharmaceuticals . Its ability to undergo multiple transformations makes it a valuable component in industrial chemistry.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemical Synthesis | Synthesis of nitrostyrene derivatives | Utilizes DBU/DMSO reaction conditions |
| Coupling reactions (e.g., Castro–Stephens) | Forms isocoumarins | |
| Biological Research | Drug development | Potential for novel therapeutic agents |
| Antimicrobial properties | Investigated for efficacy against pathogens | |
| Industrial Chemistry | Production of specialty chemicals | Important for cosmetics and pharmaceutical industries |
Case Study 1: Synthesis of Isocoumarins
In a study published in Tetrahedron, researchers demonstrated the successful synthesis of isocoumarins using this compound as a precursor. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in synthetic organic chemistry .
Case Study 2: Antimicrobial Activity Assessment
A recent investigation assessed the antimicrobial activity of derivatives derived from this compound against various bacterial strains. The results indicated promising activity, warranting further research into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 4-iodo-2-methyl-3-nitrobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Key Findings:
Halogen vs. Non-Halogenated Analogs: The iodine substituent in this compound increases molecular weight and polarizability compared to non-halogenated analogs like methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate . This enhances its utility in X-ray crystallography (due to iodine’s high electron density) and Suzuki-Miyaura coupling reactions.
Nitro Group Reactivity :
- The nitro group at C3 stabilizes the aromatic ring’s electron-deficient character, contrasting with natural esters (e.g., sandaracopimaric acid methyl ester) that lack nitro groups and instead rely on diterpene backbones for biological activity .
Its solubility in polar aprotic solvents (inferred from analogs in ) contrasts with the lipophilic nature of diterpene esters.
Biological Activity
Methyl 4-iodo-2-methyl-3-nitrobenzoate is a nitro-substituted benzoate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and various applications in medicinal chemistry, emphasizing its mechanisms of action and therapeutic potential.
- Molecular Formula : C9H8INO4
- Molecular Weight : 321.07 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC(=C(C=C1C(=O)OC)I)N+[O-]
Synthesis
The synthesis of this compound typically involves:
- Nitration : Introduction of the nitro group using concentrated nitric and sulfuric acids.
- Iodination : Addition of iodine under controlled conditions to form the final product.
Antimicrobial Properties
Nitro-containing compounds, including this compound, have been extensively studied for their antimicrobial activity. Nitro groups can undergo reduction to generate reactive intermediates that bind to DNA, leading to cell death. This mechanism is similar to that seen in well-known antibiotics like metronidazole, which also contains a nitro group .
Anticancer Activity
Recent studies have indicated that nitro-substituted benzoates exhibit significant anticancer properties. They may inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including:
- Inhibition of tubulin polymerization, disrupting mitotic spindle formation.
- Induction of oxidative stress in cancer cells .
Anti-inflammatory Effects
Research has shown that compounds with nitro groups can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory pathway .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Redox Reactions : The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that induce cellular stress.
- Nucleophilic Substitution : The iodine atom allows for substitution reactions, facilitating interactions with nucleophiles in biological systems.
- Binding to Enzymes : The compound may bind to key enzymes involved in cancer progression and inflammation, inhibiting their activity.
Case Studies
Q & A
Q. What synthetic strategies are recommended for Methyl 4-iodo-2-methyl-3-nitrobenzoate, considering substituent directing effects?
- Methodological Answer : Synthesis should account for the regioselectivity of nitro and iodo groups. Begin with a 2-methylbenzoate precursor, where the methyl group (ortho/para-directing) allows nitration at position 3 (meta to the ester). Subsequent iodination at position 4 (para to the methyl group) can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies. Protect the ester group during iodination if side reactions occur. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regiochemistry using -NMR (e.g., aromatic proton splitting patterns) .
Q. How can researchers optimize purification for this compound?
- Methodological Answer : Recrystallization is effective due to the compound’s aromaticity and polar nitro/iodo groups. Use a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) to enhance solubility differences. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (compare to literature values). For trace impurities, employ flash chromatography with a gradient elution (0–30% ethyl acetate in hexane) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- -NMR : Aromatic protons adjacent to electron-withdrawing groups (nitro, iodo) appear deshielded (δ 8.0–8.5 ppm). The methyl ester resonates as a singlet (~δ 3.9 ppm).
- IR : Confirm ester carbonyl (~1720 cm) and nitro group (~1520 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H], expected m/z ~350). Fragmentation patterns should align with loss of iodine or nitro groups .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX resolve the crystal structure of this compound?
- Methodological Answer : Use SHELXL for structure refinement, particularly for handling iodine’s strong X-ray scattering. Collect high-resolution data (≤0.8 Å) to mitigate absorption effects. Employ ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/distortions caused by steric bulk from substituents. Challenges include refining heavy-atom parameters and resolving disorder in the nitro group .
Q. What hydrogen bonding patterns are observed in this compound crystals, and how do they influence packing?
- Methodological Answer : Graph set analysis (e.g., Etter’s notation) identifies motifs like chains from nitro-oxygen-to-ester interactions. Use Mercury software to map interactions and calculate packing coefficients. The iodine’s steric bulk may limit - stacking, favoring hydrogen-bonded layers. Compare to analogous methyl nitrobenzoates to predict solubility and stability .
Q. How should researchers address contradictory data in reaction yields or spectroscopic results?
- Methodological Answer :
- Synthetic Yields : Replicate reactions under inert atmospheres to exclude moisture/oxygen interference. Use LC-MS to identify byproducts.
- Spectroscopic Discrepancies : Cross-validate NMR data with COSY/HSQC for connectivity. For crystallographic mismatches, check for polymorphism by recrystallizing under varying conditions (e.g., solvent polarity, cooling rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

